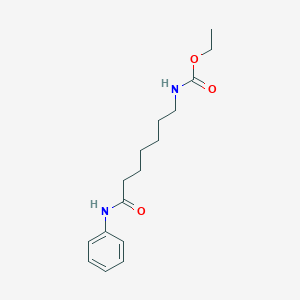
3,5-Dinitrobenzoic acid;1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitrobenzoic acid: and 1,3,5-triazine-2,4,6-triamine are two distinct compounds with significant applications in various fields. 3,5-Dinitrobenzoic acid is an organic chemical known for its role as a corrosion inhibitor and its use in photography .
Preparation Methods
3,5-Dinitrobenzoic acid: is synthesized from benzoic acid through a nitration reaction using nitric acid in the presence of concentrated sulfuric acid . The nitration can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% .
1,3,5-triazine-2,4,6-triamine: is typically produced from urea through a condensation reaction. The industrial production involves heating urea to high temperatures, resulting in the formation of melamine and ammonia .
Chemical Reactions Analysis
3,5-Dinitrobenzoic acid: undergoes various chemical reactions, including:
Nitration: Further nitration can occur, although it is less common.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid.
Substitution: The carboxyl group can participate in esterification reactions with alcohols in the presence of sulfuric acid.
1,3,5-triazine-2,4,6-triamine: is known for its reactivity with formaldehyde, forming melamine-formaldehyde resins. It can also undergo:
Hydrolysis: In acidic or basic conditions, melamine can hydrolyze to form cyanuric acid.
Condensation: Reacts with aldehydes to form various resins.
Scientific Research Applications
3,5-Dinitrobenzoic acid: is used in:
Identification of organic substances: It helps in identifying alcohols by forming derivatives with sharp melting points.
Fluorometric analysis: Used in the analysis of creatinine.
1,3,5-triazine-2,4,6-triamine: has applications in:
Mechanism of Action
3,5-Dinitrobenzoic acid: acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation . Its derivatives are used in analytical chemistry to form stable compounds with specific organic substances .
1,3,5-triazine-2,4,6-triamine: exerts its effects through its ability to form strong hydrogen bonds, making it an excellent cross-linking agent in polymer chemistry . It also interacts with formaldehyde to form durable resins .
Comparison with Similar Compounds
3,5-Dinitrobenzoic acid: can be compared with:
4-Nitrobenzoic acid: Used similarly in derivatization but has lower melting points for its derivatives.
3-Nitrobenzoic acid: Less acidic compared to 3,5-dinitrobenzoic acid due to fewer nitro groups.
1,3,5-triazine-2,4,6-triamine: is similar to:
Cyanuric acid: A hydrolysis product of melamine, used in water treatment.
Hexamethylmelamine: Used in cancer treatment due to its antitumor properties.
These comparisons highlight the unique properties and applications of 3,5-Dinitrobenzoic acid and 1,3,5-triazine-2,4,6-triamine in various scientific and industrial fields.
Properties
CAS No. |
765962-84-3 |
|---|---|
Molecular Formula |
C10H10N8O6 |
Molecular Weight |
338.24 g/mol |
IUPAC Name |
3,5-dinitrobenzoic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C7H4N2O6.C3H6N6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;4-1-7-2(5)9-3(6)8-1/h1-3H,(H,10,11);(H6,4,5,6,7,8,9) |
InChI Key |
UZLFUBXNFNCSHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O.C1(=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



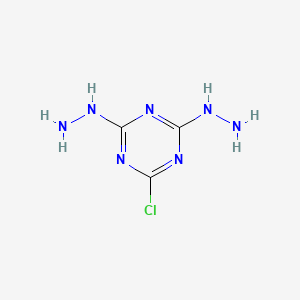

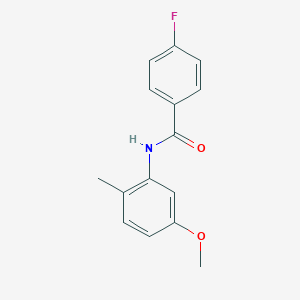
![1-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)oxy]hexadecane](/img/structure/B12537642.png)
![2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide](/img/structure/B12537648.png)
![N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12537655.png)
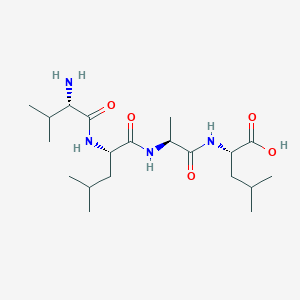
![2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid](/img/structure/B12537665.png)
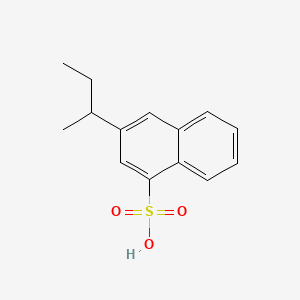

![1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B12537682.png)
